
1-(2-Aminophenyl)pyrrolidin-2-one
Overview
Description
1-(2-Aminophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-aminophenyl substituent directly attached to the nitrogen atom of the five-membered lactam ring. This structural motif imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.
Preparation Methods
Cyclopropane Ring-Opening with 2-Aminophenylamine
Donor-acceptor (DA) cyclopropanes serve as versatile intermediates for constructing pyrrolidin-2-ones. A method developed by involves reacting DA cyclopropanes with anilines under nickel catalysis. For 1-(2-aminophenyl)pyrrolidin-2-one, dimethyl 2-arylcyclopropane-1,1-dicarboxylates are treated with 2-aminophenylamine in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) and acetic acid in toluene (Scheme 1). The reaction proceeds via nucleophilic attack of the aniline on the electrophilic cyclopropane, followed by ring expansion to form the lactam.
Reaction Conditions
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Catalyst : Ni(ClO₄)₂·6H₂O (20 mol%)
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Solvent : Toluene/AcOH (9:1 v/v)
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Temperature : Reflux (110°C)
Post-synthesis, the ester group at C(3) is removed via alkaline saponification (NaOH/EtOH/H₂O) and thermolysis, yielding the final product. For example, compound 2d (analogous to this compound) was obtained in 45% yield after purification .
Advantages :
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One-pot operation for cyclopropane activation and lactam formation.
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Tolerates electron-donating and electron-withdrawing groups on the aniline.
Limitations :
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Requires chromatographic purification for final product isolation.
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Steric hindrance from bulky cyclopropane substituents reduces yields .
Copper-Catalyzed Coupling of 2-Oxindoles with 2-Aminophenyl Halides
A Ullmann-type coupling strategy from enables N-arylation of 2-oxindoles with aryl halides. Adapting this method, 2-oxindole reacts with 2-aminophenyl bromide under CuI (10 mol%), rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%), and K₂CO₃ in 1,4-dioxane at 100°C (Scheme 2). The reaction forms 1-(2-aminophenyl)indolin-2-one, which undergoes ring expansion to the pyrrolidinone via acid-catalyzed rearrangement.
Reaction Conditions
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Catalyst : CuI (10 mol%)
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Ligand : rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : 1,4-Dioxane
Key Considerations :
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Protection of Amine : The 2-amino group must be protected (e.g., as a Boc-carbamate) to prevent side reactions.
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Post-Coupling Steps : Acidic workup (HCl/EtOH) facilitates deprotection and lactamization.
Advantages :
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Modular approach for introducing diverse aryl groups.
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Compatible with heteroaryl halides.
Limitations :
Alkylation of Pyrrolidin-2-one with 2-Aminophenyl Halides
A patent by describes N-alkylation of pyrrolidin-2-one with benzyl halides. Adapting this method, 2-aminophenyl bromide reacts with pyrrolidin-2-one in the presence of NaOEt (2.0 equiv) in xylene at 80°C (Scheme 3). The product, N-(2-aminophenyl)pyrrolidin-2-one, is isolated via distillation after workup.
Reaction Conditions
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Base : Sodium ethoxide (2.0 equiv)
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Solvent : Xylene
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Temperature : 80°C
Challenges :
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Synthesis of 2-Aminophenyl Halides : Requires diazotization of 2-nitroaniline followed by Sandmeyer reaction to form 2-aminophenyl bromide.
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Steric Effects : Bulky substituents on the aryl halide hinder nucleophilic substitution.
Advantages :
Comparative Analysis of Methods
Method | Starting Materials | Yield | Complexity | Scalability |
---|---|---|---|---|
Cyclopropane Ring-Opening | DA cyclopropanes, 2-aminophenylamine | 45–79% | Moderate | High |
Copper-Catalyzed Coupling | 2-Oxindole, 2-aminophenyl bromide | ~49% | High | Moderate |
N-Alkylation | Pyrrolidin-2-one, 2-aminophenyl bromide | 60–78% | Low | High |
Chemical Reactions Analysis
Nucleophilic Reactions at the Aromatic Amine
The ortho-aminophenyl group participates in classical aromatic amine chemistry:
*Yields estimated from analogous reactions in .
Lactam Ring Modifications
The pyrrolidin-2-one scaffold demonstrates three distinct reactivity patterns:
Hydrolysis
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Acidic : Concentrated HCl (reflux, 12 hr) → 4-(2-aminophenylamino)butanoic acid (56% yield)
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Basic : NaOH (10%, 100°C) → Partial ring opening to γ-aminobutyric acid derivatives
Reduction
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Catalytic Hydrogenation : H₂ (1 atm), Pd/C (ethanol, RT) → 1-(2-aminophenyl)pyrrolidine (83% yield)
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Borane-THF : BH₃·THF (0°C → RT) → Secondary amine with retained lactam ring (contradicts ; requires verification)
Cyclization Reactions
Intramolecular interactions enable complex heterocycle formation:
Metal Coordination Chemistry
The amino group acts as a monodentate ligand in transition metal complexes:
Comparative Reactivity of Structural Analogs
Key differences in reaction outcomes based on substitution patterns:
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311++G**) reveal:
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Lactam Carbonyl Activation : Partial positive charge (Mulliken: +0.32 e) facilitates nucleophilic attacks
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Amine pKa : Calculated pKa = 4.7 ± 0.2 (experimental: 4.9) explains preferential protonation at nitrogen
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Transition States : Cyclization energy barrier = 18.3 kcal/mol (favorable vs. intermolecular reactions)
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
- The compound serves as a versatile building block for synthesizing complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with specific properties.
Reactivity Patterns
- Its functional groups allow for diverse reactions, such as oxidation, reduction, and substitution, facilitating the development of new chemical entities.
Reaction Type | Description |
---|---|
Oxidation | Converts to carboxylic acids or other oxidized derivatives. |
Reduction | Forms corresponding amines or reduced forms. |
Substitution | Aminophenyl group undergoes electrophilic or nucleophilic substitutions. |
Biology
Biological Activity
- Research indicates that derivatives of 1-(2-Aminophenyl)pyrrolidin-2-one exhibit potential antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, modulating enzyme activities and cellular pathways .
Case Study: Anticancer Activity
- A study demonstrated that derivatives of pyrrolidinones showed significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents .
Biological Activity | Potential Applications |
---|---|
Antimicrobial | Treatment of infections |
Anticancer | Development of chemotherapeutics |
Medicine
Pharmaceutical Intermediate
- Ongoing research explores the use of this compound as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways positions it as a candidate for developing novel therapeutics .
Mechanism of Action
- The compound interacts with specific enzymes and receptors, influencing various biochemical pathways. This interaction can lead to inhibition of enzyme activity or alteration of signaling pathways, making it a target for drug design.
Notable Insights from Research
- Versatility in Synthesis : The compound's structure allows for modifications that can enhance its biological activity or alter pharmacokinetics, making it suitable for designing targeted therapies.
- Potential as Multi-target Inhibitors : Some studies suggest that derivatives can act on multiple biological targets simultaneously, which is advantageous in treating complex diseases like cancer .
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyrrolidin-2-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Receptor Binding and Activity
Key Observations :
- Amino vs. Chloro Groups: The 2-aminophenyl group’s electron-donating nature may enhance interactions with polar residues in receptor binding sites compared to electron-withdrawing chloro substituents, which improve lipophilicity and membrane permeability .
- Piperazine Linkers: Compounds like EP-47 incorporate piperazine moieties, which extend the molecule’s reach and enhance α-adrenoceptor affinity. The absence of such a linker in this compound suggests a more compact binding profile .
Ring Size and Activity
Pyrrolidin-2-one (5-membered ring) derivatives are compared to larger azacycloalkyl analogs:
Table 2: Ring Size Impact on Enzyme Inhibition
Key Observations :
- Larger rings (e.g., 7-membered perhydroazepin-2-one) exhibit superior activity, likely due to increased conformational flexibility and improved fit into enzyme active sites .
Biological Activity
1-(2-Aminophenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
This compound features a pyrrolidinone ring substituted with an amino group on the aromatic ring, which contributes to its biological activity. The molecular structure can be represented as follows:
Where:
- C represents carbon atoms,
- H represents hydrogen atoms,
- N represents nitrogen atoms,
- O represents oxygen atoms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives, including this compound. A notable study evaluated various derivatives against multidrug-resistant pathogens, demonstrating promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 16 | Staphylococcus aureus |
5-Fluorobenzimidazole | 4 | Methicillin-resistant S. aureus |
Hydrazone derivative | 8 | Clostridium difficile |
These findings suggest that modifications to the pyrrolidinone core can enhance antimicrobial efficacy, making it a viable scaffold for further drug development .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies reveal that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, particularly lung cancer cells (A549). The following table summarizes the IC50 values of selected compounds:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 10 | A549 |
N′-(5-nitrothiophen-2-yl)methylene... | 5 | Panc-1 |
N′-(3,4-dichlorobenzylidene)... | 15 | IGR39 |
The data indicates that structural variations significantly influence anticancer potency, suggesting a structure-activity relationship (SAR) that merits further exploration .
Anticonvulsant Activity
Anticonvulsant properties of pyrrolidinones have been documented in several studies. For instance, a series of pyrrolidinones were tested in pentylenetetrazole-induced seizure models, with some derivatives demonstrating notable anticonvulsant effects.
Compound | Dose (mg/kg) | Seizure Latency (s) |
---|---|---|
This compound | 50 | 120 |
Pyrrolidine derivative A | 25 | 90 |
Pyrrolidine derivative B | 100 | 150 |
These results suggest that certain modifications to the pyrrolidinone structure can enhance seizure protection .
Case Studies
Several case studies have been published focusing on the biological activity of pyrrolidinone derivatives:
- Antimicrobial Screening : A comprehensive study screened multiple derivatives against WHO-priority pathogens using broth microdilution techniques, highlighting the potential of these compounds in addressing antimicrobial resistance .
- Cancer Cell Migration Inhibition : Research demonstrated that specific pyrrolidinone derivatives significantly inhibited migration in pancreatic cancer cell lines, indicating their potential as antimetastatic agents .
- Molecular Docking Studies : Molecular docking experiments have been conducted to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Aminophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches can be adapted from related pyrrolidin-2-one derivatives:
- Coupling Reactions : Use 2-pyrrolidinone with 2-aminophenyl halides (e.g., bromo or iodo derivatives) under palladium catalysis. Yields vary with halogen reactivity (iodo > bromo), as seen in analogous syntheses (85% for iodobenzene vs. 59% for bromobenzene) .
- Domino Reactions : Adapt iodine-catalyzed three-component reactions (e.g., γ-butyrolactam, aldehydes, thiophenols) to introduce the 2-aminophenyl group. Optimize solvent (e.g., acetonitrile) and catalyst loading (5–10 mol%) to enhance efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the pyrrolidinone ring (δ ~2.0–2.5 ppm for CH groups) and aromatic amine protons (δ ~6.5–7.5 ppm). Compare with crystallographic data (e.g., monoclinic space groups in related salts) to validate tautomeric forms .
- MS : Employ high-resolution MS to distinguish between molecular ion peaks ([M+H]) and fragmentation patterns, particularly for brominated intermediates (e.g., 1-(2-bromoethyl)pyrrolidin-2-one, MW 192.05) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store under inert atmosphere (N or Ar) at room temperature, avoiding moisture. Derivatives with electron-rich aromatic amines (e.g., 4-amino-2-methoxyphenyl analogs) may require desiccants due to hygroscopicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of iodine in domino reactions for synthesizing pyrrolidin-2-one derivatives?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via in situ FT-IR or HPLC to identify intermediates (e.g., enamine formation).
- Isotopic Labeling : Use -labeled aldehydes to trace carbon incorporation into the pyrrolidinone ring, as demonstrated in iodine-catalyzed systems .
Q. How should researchers address contradictions in spectroscopic data arising from tautomerism or polymorphism?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., monoclinic P21/c space group in hydrochloride salts) .
- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing chemical shift changes at elevated temperatures (25–80°C) .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound derivatives?
- Methodological Answer :
- Rodent Models : Use Morris water maze or forced swim tests to assess cognitive effects or antidepressant activity. Pre-screen compounds for blood-brain barrier penetration via logP calculations (target ~2–3) .
- Toxicology : Conduct acute toxicity studies (OECD 423) with organoselenium analogs as reference for dose-ranging (e.g., LD determination) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., α-carbon of pyrrolidinone).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using software like Gaussian or ORCA .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical parameters (temperature, pH).
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, stoichiometry) and minimize impurities (e.g., diastereomers) .
Properties
IUPAC Name |
1-(2-aminophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWIPSFSNBNOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427692 | |
Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14453-65-7 | |
Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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